molecular formula C7H10F3NO2 B2493528 (E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one CAS No. 128648-61-3

(E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one

Cat. No. B2493528
CAS RN: 128648-61-3
M. Wt: 197.157
InChI Key: UWXRRYIJNKUCMK-GQCTYLIASA-N
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Description

(E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one, also known as EF-1, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. EF-1 is a member of the class of compounds known as trifluoromethyl ketones, which have been found to exhibit a range of interesting biological activities. In

Scientific Research Applications

Synthesis of αβ-Unsaturated Trifluoromethyl Ketones

(E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one can be reacted with amines to yield enaminones, which, when treated with Grignard reagents, produce αβ-unsaturated trifluoromethyl ketones through a 1,4-addition followed by elimination. This process offers a versatile method for generating compounds with significant potential in organic synthesis and medicinal chemistry (Andrew & Mellor, 2000).

Stereoselective Synthesis

The compound is also a key precursor in the stereoselective synthesis of substituted bicyclic ketones. For instance, its reaction with the pyrrolidine enamine of cyclohexanone leads to highly diastereoselective outcomes, providing a single diastereoisomer of the product. This highlights its utility in creating complex molecular architectures with defined stereochemistry (Andrew, Mellor, & Reid, 2000).

Formation of Fluorinated Organo Alkali–Metal Complexes

Reacting (E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one with alkali metal salts of diethyl malonate results in the formation of fluorinated organo alkali–metal complexes. This application demonstrates its role in the synthesis of novel compounds with potential use in materials science and coordination chemistry (Song et al., 2012)

Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes

This compound serves as an important building block for the synthesis of trifluoromethyl-substituted heteroarenes, including thiophenes, furans, pyrrols, and piperazines. These processes involve addition–elimination reactions followed by catalytic reactions, demonstrating its versatility in the preparation of pharmaceutically relevant molecules. This approach was exemplified in a new synthetic route towards the nonsteroidal anti-inflammatory drug Celebrex® (celecoxib) (Sommer et al., 2017).

Synthesis of Trifluoromethylpyrroles and Related Heterocycles

Syntheses of intermediate 4-dialkylamino-1,1,1-trifluorobut-3-ene-2-ones from (E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one and α-amino acids lead to pyrroles and other bicyclic heteroaromatics with trifluoromethyl substitution. This demonstrates its applicability in the synthesis of heterocyclic compounds, which are of significant interest in drug development and materials science (Andrew & Mellor, 2000).

properties

IUPAC Name

(E)-4-ethoxy-1,1,1-trifluoro-4-(methylamino)but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2/c1-3-13-6(11-2)4-5(12)7(8,9)10/h4,11H,3H2,1-2H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXRRYIJNKUCMK-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=CC(=O)C(F)(F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C/C(=O)C(F)(F)F)/NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one

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